REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[N:9]([CH2:30][CH:31]([CH3:33])[CH3:32])[C:10]2[C:15]([N:16]=1)=[C:14]([N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[N:13]=[C:12]([C:23]1[CH:24]=[N:25][C:26]([NH2:29])=[N:27][CH:28]=1)[N:11]=2>CN1CCCC1=O>[CH2:30]([N:9]1[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:16][C:15]2[C:10]1=[N:11][C:12]([C:23]1[CH:28]=[N:27][C:26]([NH2:29])=[N:25][CH:24]=1)=[N:13][C:14]=2[N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[CH:31]([CH3:33])[CH3:32]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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N1CCNCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC=1N(C2=NC(=NC(=C2N1)N1CCOCC1)C=1C=NC(=NC1)N)CC(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at 130° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned with methylene chloride and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)N1C2=NC(=NC(=C2N=C1N1CCNCC1)N1CCOCC1)C=1C=NC(=NC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |